molecular formula C7H5BBrF3O3 B1521922 (2-Bromo-5-(trifluoromethoxy)phenyl)boronic acid CAS No. 957034-55-8

(2-Bromo-5-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1521922
M. Wt: 284.82 g/mol
InChI Key: QSBIMKBCXNIDTI-UHFFFAOYSA-N
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Description

“(2-Bromo-5-(trifluoromethoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 957034-55-8. It has a molecular weight of 284.83 . The IUPAC name for this compound is 2-bromo-5-(trifluoromethoxy)phenylboronic acid .


Molecular Structure Analysis

The molecular formula of “(2-Bromo-5-(trifluoromethoxy)phenyl)boronic acid” is C7H5BBrF3O3 . The InChI code for this compound is 1S/C7H5BBrF3O3/c9-6-2-1-4 (15-7 (10,11)12)3-5 (6)8 (13)14/h1-3,13-14H .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Bromo-5-(trifluoromethoxy)phenyl)boronic acid” were not found, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm³ . Its boiling point is 325.2±52.0 °C at 760 mmHg . The compound has a molar refractivity of 47.7±0.4 cm³ . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : Boronic acids are often used as reagents in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds .
    • Method : In a typical procedure, a boronic acid is combined with a halide or pseudohalide in the presence of a palladium catalyst and a base .
    • Results : This reaction can be used to synthesize a wide variety of organic compounds .
  • Preparation of Aryl- and Hetarylfurocoumarins

    • Field : Medicinal Chemistry
    • Application : Boronic acids can be used in the synthesis of aryl- and hetarylfurocoumarins .
    • Method : This typically involves a Suzuki reaction, where the boronic acid is combined with a halide or pseudohalide in the presence of a palladium catalyst .
    • Results : The resulting compounds have potential applications in medicinal chemistry .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .

properties

IUPAC Name

[2-bromo-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BBrF3O3/c9-6-2-1-4(15-7(10,11)12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBIMKBCXNIDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BBrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659361
Record name [2-Bromo-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-(trifluoromethoxy)phenyl)boronic acid

CAS RN

957034-55-8
Record name [2-Bromo-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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